molecular formula C8H13ClN2 B1377883 Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride CAS No. 216753-55-8

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

Cat. No.: B1377883
CAS No.: 216753-55-8
M. Wt: 172.65 g/mol
InChI Key: KJBZNGALZBMOCJ-OPZYXJLOSA-N
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Description

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS: 216753-55-8) is a bicyclic organic compound with the molecular formula C₈H₁₂N₂·HCl and a molecular weight of 172.655 g/mol . Its structure features a bridged bicyclo[3.2.1]octane scaffold with an exo-configuration, where the nitrile group (-CN) is positioned at the 3-carbon, and a hydrochloride salt stabilizes the secondary amine at the 8-position. The compound’s topological polar surface area (TPSA) is 49.7 Ų, with one hydrogen bond donor and three acceptors, influencing its solubility and reactivity . It is widely used as a pharmaceutical intermediate and research reagent, supplied by companies like Pharmablock and Aladdin with ≥97% purity, requiring storage at 2–8°C .

Properties

IUPAC Name

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H/t6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZNGALZBMOCJ-OPZYXJLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride typically involves enantioselective synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group and bicyclic amine structure facilitate SNAr reactions under basic conditions.

Example Reaction:
4-Fluoro-3-(trifluoromethyl)benzonitrile reacts with exo-8-azabicyclo[3.2.1]octane hydrochloride in DMSO at 120°C using N,N-diisopropylethylamine (DIEA) as a base, yielding 4-(8-azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile .

Reaction Conditions Yield Key Reagents
DMSO, DIEA, 120°C, 24 hours~70%8-azabicyclo[3.2.1]octane·HCl, DIEA

Mitsunobu Coupling

The bicyclic amine participates in Mitsunobu reactions to form ether linkages.

Example Reaction:
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane undergoes coupling with arylphenols (e.g., 4-fluoro-3-bromophenol) using diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF under nitrogen, yielding aryloxy-substituted derivatives .

Reaction Conditions Yield Key Reagents
THF, DEAD, PPh₃, N₂, 72 hours~60%DEAD, PPh₃, THF

Deprotection and Functionalization

The hydrochloride salt is deprotected to generate the free base for further derivatization.

Example Reaction:
tert-Butyl 3-(aryloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine for subsequent alkylation or acylation .

Reaction Conditions Yield Key Reagents
DCM/TFA (1:1), 2 hours>90%TFA, DCM

Microwave-Assisted Alkylation

Microwave irradiation accelerates alkylation reactions, enhancing efficiency.

Example Reaction:
Arylphenols react with tert-butyl 3-(5,6-dichloropyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate in dimethylacetamide (DMA) under microwave irradiation (180°C, 900 seconds), yielding disubstituted pyridyl derivatives .

Reaction Conditions Yield Key Reagents
DMA, NaH, 180°C (microwave)~50%Sodium hydride, DMA

Cyanide Displacement Reactions

The nitrile group serves as a precursor for substitution.

Example Reaction:
The nitrile in exo-3-carbonitrile derivatives undergoes displacement with sodium cyanide under acidic conditions to form hydroxylated intermediates, as demonstrated in the synthesis of 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane .

Reaction Conditions Yield Key Reagents
HCl, NaCN, 0°C, 29 hours72%Sodium cyanide, HCl

Sulfonamide Formation

The secondary amine reacts with sulfonyl chlorides to form sulfonamide derivatives.

Example Reaction:
Reaction with arylsulfonyl chlorides in dichloromethane and triethylamine yields sulfonamide derivatives, critical for developing mu-opioid receptor antagonists .

Reaction Conditions Yield Key Reagents
DCM, Et₃N, 0°C to RT~85%Arylsulfonyl chloride, Et₃N

Suzuki-Miyaura Cross-Coupling

The bicyclic scaffold participates in palladium-catalyzed cross-coupling reactions.

Example Reaction:
Bromo-substituted derivatives undergo Suzuki coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding biaryl products .

Reaction Conditions Yield Key Reagents
Pd(PPh₃)₄, Na₂CO₃, dioxane~65%Pd(PPh₃)₄, arylboronic acid

Ring-Opening Reactions

Acid-mediated ring-opening generates linear intermediates for further functionalization.

Example Reaction:
Treatment with concentrated HCl at elevated temperatures cleaves the bicyclic structure, yielding amino-alcohol derivatives .

Reaction Conditions Yield Key Reagents
HCl (conc.), 80°C, 24 hours~50%HCl

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation
The compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Research indicates that it functions as a monoamine reuptake inhibitor, impacting serotonin, norepinephrine, and dopamine levels in the central nervous system. This mechanism positions it as a candidate for treating mood disorders such as depression and anxiety, as well as attention deficit hyperactivity disorder (ADHD) and obsessive-compulsive disorder (OCD) .

Pharmaceutical Development
The compound's unique nitrogen configuration and carbonitrile functionality may confer distinct pharmacological properties compared to structurally similar compounds. Its potential to inhibit neurotransmitter reuptake suggests applications in developing new antidepressants with fewer side effects than traditional tricyclics or selective serotonin reuptake inhibitors (SSRIs) .

Treatment of Depression

A study demonstrated that derivatives of exo-8-azabicyclo[3.2.1]octane effectively inhibited the reuptake of serotonin and norepinephrine in vitro, indicating potential efficacy in treating major depressive disorder. The research highlighted the need for further clinical trials to evaluate safety and effectiveness in human subjects .

ADHD Management

Another investigation explored the compound's effects on ADHD symptoms, revealing promising results in animal models where administration led to improved attention and reduced impulsivity. These findings suggest that exo-8-azabicyclo[3.2.1]octane could serve as a foundation for new ADHD medications .

Mechanism of Action

The mechanism of action of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The bicyclo[3.2.1]octane scaffold is versatile, with modifications altering physicochemical properties and applications. Below is a detailed comparison with key analogs:

8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride

  • CAS : 54745-74-3
  • Molecular Formula: C₆H₁₀ClNO
  • Molecular Weight : ~163.61 g/mol
  • Key Differences : Replaces the 3-carbonitrile group with an oxygen atom (oxa).
  • Properties :
    • Reduced TPSA (30.7 Ų) due to the absence of the polar nitrile group.
    • Lower molecular weight enhances volatility but reduces hydrogen-bonding capacity.
  • Applications : Used in agrochemical and dyestuff synthesis .

exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride

  • CAS : 17366-48-2
  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • Key Differences : Substitutes -CN with a hydroxyl (-OH) group.
  • Properties: Increased hydrogen-bond donors (2 vs. 1) enhance solubility in polar solvents.
  • Applications : Intermediate in chiral synthesis; used in neurological drug research .

exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride

  • CAS : 478866-38-5
  • Molecular Formula : C₇H₁₂ClFN
  • Molecular Weight : ~180.6 g/mol
  • Key Differences : Fluorine atom replaces -CN at the 3-position.
  • Properties :
    • Fluorine’s electronegativity improves metabolic stability and membrane permeability.
    • Reduced basicity compared to the nitrile analog.

3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane Derivatives

  • Example CAS : Ethyl ester derivative (CAS: N/A)
  • Key Differences : Incorporates benzoyloxy and methyl groups.
  • Properties :
    • Increased lipophilicity (logP > 2) enhances blood-brain barrier penetration.
    • Methyl group at the 8-position reduces amine reactivity.
  • Applications : Precursors in tropane alkaloid synthesis .

Structural and Functional Impact of Substituents

Substituent Electron Effects Polarity Bioavailability Typical Applications
-CN (Nitrile) Strongly electron-withdrawing High (TPSA ~50 Ų) Moderate Pharmaceuticals, coupling reactions
-O- (Oxa) Electron-donating Moderate (TPSA ~30 Ų) High Agrochemicals, dyes
-OH (Hydroxyl) Electron-withdrawing High (TPSA ~60 Ų) Low Chiral synthesis, neuroactive drugs
-F (Fluoro) Electron-withdrawing Moderate (TPSA ~40 Ų) High PET imaging, CNS drugs

Biological Activity

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃ClN₂, with a molar mass of approximately 172.655 g/mol. The compound features a unique nitrogen-containing bicyclic structure, which resembles various neurotransmitters, allowing it to interact with biological systems effectively.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in modulating neurotransmitter systems. Its potential applications include:

  • Receptor Interaction : The compound has been studied for its binding affinity to various receptors, suggesting roles in neuromodulation.
  • NAAA Inhibition : It has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in managing inflammatory responses. This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .

Table 1: Biological Activity Summary

Activity TypeDescription
Receptor BindingInteracts with neurotransmitter receptors
NAAA InhibitionInhibits NAAA, preserving PEA and increasing anti-inflammatory effects
ToxicityMay cause irritation upon exposure

Structure-Activity Relationships (SAR)

The structure of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile is critical for its biological activity. Variations in the bicyclic scaffold can lead to different pharmacological profiles:

  • Analog Compounds : Various structural analogs have been synthesized to study their biological effects and optimize their activity.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
Exo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochlorideC₉H₁₅ClN₂Different receptor binding profiles due to additional carbon atoms
Exo-8-Oxabicyclo[3.2.1]octan-3-olC₈H₁₄OContains an oxygen atom instead of nitrogen
Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acidC₈H₁₃NO₂Features a carboxylic acid group, impacting solubility and reactivity

Case Studies and Research Findings

Recent studies have highlighted the potential of exo-8-azabicyclo[3.2.1]octane derivatives in drug discovery:

  • NAAA Inhibitors : A study reported the identification of novel pyrazole azabicyclo[3.2.1]octanes that inhibit NAAA with low nanomolar potency (IC50 = 0.042 μM) through a non-covalent mechanism .
  • Inflammatory Response Management : These compounds were shown to enhance the efficacy of PEA at inflamed sites, suggesting their utility in treating inflammatory conditions.

Q & A

Q. What strategies resolve discrepancies in pharmacological data for derivatives of this compound?

  • Methodological Answer : Discrepancies (e.g., variable receptor binding affinities) are addressed through: (i) Comparative crystallography to confirm structural integrity of analogs. (ii) Impurity profiling (e.g., quantifying residual benzyl groups in N-debenzylated products). (iii) Functional assays under standardized conditions (e.g., pH, temperature) to minimize experimental variability .

Q. How do substituents at the 3-position influence the compound’s physicochemical properties?

  • Methodological Answer : The 3-carbonitrile group enhances polarity (logP reduction by ~1.2 units vs. carboxylate analogs), impacting solubility and membrane permeability. Substitution with bulkier groups (e.g., diphenylacetate) introduces steric hindrance, altering binding kinetics in enzyme assays. Computational modeling (e.g., DFT for charge distribution) guides rational design .

Q. What analytical methods are suitable for quantifying trace impurities in the hydrochloride salt?

  • Methodological Answer : High-resolution LC-MS/MS with a C18 column (0.1% formic acid in H2_2O/MeCN gradient) detects impurities at ppm levels. For halogenated by-products, ICP-MS quantifies residual metals (e.g., Pd from catalytic steps). Quantitative 19F^{19}F-NMR is used for fluorinated analogs .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the bicyclic core under acidic conditions?

  • Methodological Answer : Stability studies under varying pH (1–7.4) and temperatures (25–40°C) reveal that the exo configuration degrades 20% faster than endo analogs in HCl (pH 1). Kinetic modeling (Arrhenius plots) and degradation product identification (via HRMS) resolve contradictions by linking instability to ring strain and protonation sites .

Structural and Functional Modification

Q. What modifications to the bicyclic scaffold improve selectivity in neurological targets?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., 3-cyano) enhances affinity for muscarinic receptors, while N-substitution (e.g., benzyl) reduces off-target activity. SAR studies on Trospium analogs show that 8-azabicyclo[3.2.1]octane derivatives with hydroxydiphenylacetate exhibit 10-fold selectivity for M3 over M2 receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Reactant of Route 2
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

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